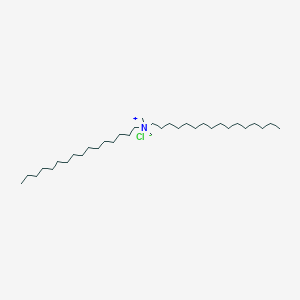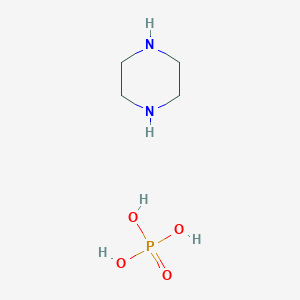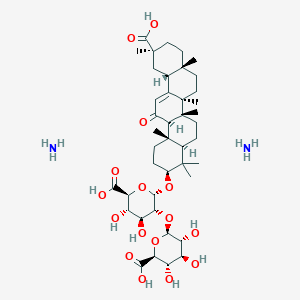
N-Benzylformamide
Vue d'ensemble
Description
N-Benzylformamide is a chemical compound that can be synthesized through various chemical reactions. It is an N-substituted formamide, which means it has a formamide group (a combination of an amide and a formyl group) where the nitrogen atom is bonded to a benzyl group. This compound is of interest due to its potential applications in chemical synthesis and its role as a substrate for certain enzymes.
Synthesis Analysis
The synthesis of N-Benzylformamide can be achieved through different pathways. One method involves the hydration of an isonitrile to produce N-substituted formamide, which is then hydrolyzed to yield N-Benzylformamide along with formate . Another approach is the amidation of phenylacetic acids in the presence of copper(ii) acetate, which allows for the assembly of primary amines and phenylacetic acids to form secondary benzamides, including N-Benzylformamide .
Molecular Structure Analysis
The molecular structure of N-Benzylformamide can be analyzed through various spectroscopic techniques. For instance, X-ray crystallography can be used to determine the solid-state properties of related benzamide derivatives, providing insights into their molecular conformations and interactions . Additionally, computational methods such as density functional theory (DFT) calculations can be employed to predict the molecular structure and properties of N-Benzylformamide analogs .
Chemical Reactions Analysis
N-Benzylformamide can participate in various chemical reactions due to its functional groups. It can be used as a substrate for enzymes like N-substituted formamide deformylase, which catalyzes its hydrolysis to benzylamine and formate . It can also be involved in the synthesis of other compounds, such as benzimidazoles and quinazolinones, through reactions with N-formyl imide .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-Benzylformamide and its derivatives can be characterized using spectroscopic methods such as IR, NMR, and UV-Vis. These techniques allow for the investigation of vibrational frequencies, chemical shifts, and electronic properties, which are crucial for understanding the behavior of these compounds in different environments . Additionally, the study of their reactivity towards other chemical agents, such as fluoride anions, can reveal their potential applications in sensing technologies .
Applications De Recherche Scientifique
Enzymatic Hydrolysis and Microbial Degradation
N-Benzylformamide is hydrolyzed enzymatically by N-substituted formamide deformylase (NfdA) to yield benzylamine and formate. This process involves microbial degradation by Arthrobacter pascens, which utilizes N-Benzylformamide as a nitrogen source. This enzyme has a molecular mass of approximately 61 kDa and shows high specificity for N-Benzylformamide among other N-substituted formamides (Fukatsu et al., 2004).
Crystal Structure Analysis
The crystal structure of (E)-N-Benzyl-2-cyano-3-phenylacrylamide, a related compound, has been studied. This analysis revealed intermolecular hydrogen bonding in the structure, which is significant for understanding molecular interactions (Kang & Chen, 2010).
Optimal Culture Conditions for Enzyme Production
Research on the production of N-substituted formamide deformylase in Arthrobacter pascens F164, which acts on N-Benzylformamide, has been conducted. It was discovered that this enzyme is inducible and dependent on N-Benzylformamide for its highest activity (Fukatsu et al., 2005).
Potential in Antiviral Research
N-Benzylformamide derivatives have been investigated for their potential in inhibiting viral infections, such as the Zika virus. For instance, (2E)-N-benzyl-3-(4-butoxyphenyl)prop-2-enamide was identified as an inhibitor of Zika virus replication (Riva et al., 2021).
Applications in Organometallic Chemistry
Dodecacarbonyltriruthenium has been used as a catalyst in the carbonylation of amines like benzylamine to produce N-Benzylformamide. This reaction is crucial for understanding complex catalytic processes in organic synthesis (Tsuji et al., 1986).
Interaction with Alcohol Dehydrogenases
N-Benzylformamide has been studied in the context of its interaction with human alcohol dehydrogenases. Understanding its interaction with these enzymes is significant for insights into metabolic pathways and inhibition mechanisms (Gibbons & Hurley, 2004).
Role in Stem Cell Research
Derivatives of N-Benzylformamide, like N-Benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin), have been synthesized for applications in stem cell research. These compounds are known to improve the generation of human induced pluripotent stem cells (iPSCs) (Ries et al., 2013).
Safety And Hazards
Orientations Futures
In the context of sustainability and green chemistry, direct coupling of methanol with amines to produce formamides is an atom-efficient and green alternative, with either H2 or H2O as sole by-products . Indeed, methanol is a versatile source of C1 feedstock that can be converted into a variety of key building blocks .
Propriétés
IUPAC Name |
N-benzylformamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-7-9-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBOGKHTXBPGEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212842 | |
| Record name | N-Benzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzylformamide | |
CAS RN |
6343-54-0 | |
| Record name | Benzylformamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6343-54-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Benzylformamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006343540 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Benzylformamide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02481 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 6343-54-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Benzylformamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzylformamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.126 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-BENZYLFORMAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L363D92ELK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















